1-[1-(1,3-benzodioxol-5-yl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone
CAS No.: 383147-46-4
Cat. No.: VC5436959
Molecular Formula: C13H8Cl3NO3
Molecular Weight: 332.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 383147-46-4 |
|---|---|
| Molecular Formula | C13H8Cl3NO3 |
| Molecular Weight | 332.56 |
| IUPAC Name | 1-[1-(1,3-benzodioxol-5-yl)pyrrol-2-yl]-2,2,2-trichloroethanone |
| Standard InChI | InChI=1S/C13H8Cl3NO3/c14-13(15,16)12(18)9-2-1-5-17(9)8-3-4-10-11(6-8)20-7-19-10/h1-6H,7H2 |
| Standard InChI Key | PRYFEOMUOMQRBW-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)N3C=CC=C3C(=O)C(Cl)(Cl)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct components:
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A 1,3-benzodioxole ring, a bicyclic system known for enhancing metabolic stability in drug design.
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A 1H-pyrrole-2-yl group, a five-membered aromatic heterocycle with electron-rich properties conducive to π-stacking interactions.
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A 2,2,2-trichloro-1-ethanone moiety, a highly electrophilic ketone substituted with three chlorine atoms, which may facilitate nucleophilic substitution or serve as a hydrogen-bond acceptor .
The IUPAC name systematically describes this arrangement: 1-[1-(1,3-benzodioxol-5-yl)pyrrol-2-yl]-2,2,2-trichloroethanone. Its SMILES notation (C1OC2=C(O1)C=C(C=C2)N3C=CC=C3C(=O)C(Cl)(Cl)Cl) and InChIKey (PRYFEOMUOMQRBW-UHFFFAOYSA-N) provide unambiguous representations for computational modeling.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 332.56 g/mol |
| CAS Number | 383147-46-4 |
| XLogP3 (Predicted) | 3.2 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | 55.6 Ų |
Synthetic Approaches and Challenges
Reported Synthesis Strategies
While explicit protocols for this compound remain scarce, analogous trichloroethanone derivatives are typically synthesized via Friedel-Crafts acylation or nucleophilic aromatic substitution. A plausible route involves:
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Functionalization of 1,3-benzodioxol-5-amine to introduce the pyrrole ring.
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Acylation with trichloroacetyl chloride under anhydrous conditions .
Reaction optimization would require stringent control of temperature and stoichiometry to prevent polychlorination byproducts. The absence of solubility data complicates purification, suggesting potential use of chromatographic techniques or recrystallization from dichloromethane/hexane mixtures.
Analytical Characterization
Hypothetical characterization would involve:
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: Expected signals at δ 6.8–7.2 ppm (benzodioxole aromatic protons), δ 6.5–6.7 ppm (pyrrole protons), and δ 4.3 ppm (methyleneoxy group) .
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IR Spectroscopy: Strong absorption near 1700 cm (C=O stretch) and 750 cm (C-Cl vibrations).
| Supplier | Purity | Packaging | Price (USD) |
|---|---|---|---|
| American Custom Chemicals | 95% | 1 mg | 647.61 |
| Matrix Scientific | Not specified | 500 mg | 918.00 |
| Key Organics Limited | Not specified | Custom | Inquire |
Pricing reflects the complexity of synthesis, with per-milligram costs exceeding $600, underscoring its status as a specialty chemical.
Hypothetical Applications and Biological Relevance
Anticancer Screening
Pyrrole-containing compounds often intercalate DNA or inhibit kinases. Molecular docking simulations could prioritize targets like EGFR kinase (PDB ID: 1M17) for experimental validation.
Challenges and Future Directions
Knowledge Gaps
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Solubility Profile: Critical for formulation studies but currently uncharacterized.
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In Vivo Toxicity: Requires evaluation in model organisms to assess therapeutic index.
Synthetic Chemistry Opportunities
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Catalytic Asymmetric Variants: Development of enantioselective routes to access chiral analogs.
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Click Chemistry Modifications: Azide-alkyne cycloadditions at the pyrrole position for library synthesis.
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